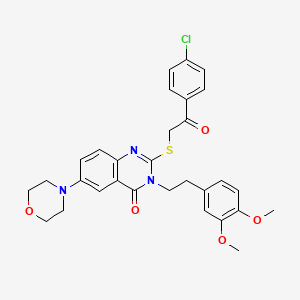![molecular formula C19H17F3N2O3 B2893022 5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 860784-36-7](/img/structure/B2893022.png)
5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole” would consist of a 1,2,4-oxadiazole ring substituted with a propoxyphenoxy methyl group at the 5-position and a trifluoromethyl phenyl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the search results .Aplicaciones Científicas De Investigación
Anti-Cancer and Anti-Diabetic Applications
A series of 1,3,4-Oxadiazoles derivatives, including similar structures, have been synthesized and evaluated for their potential as anti-cancer and anti-diabetic agents. These compounds have shown promising results in vitro against the LN229 Glioblastoma cell line, inducing significant apoptosis by damaging cancer cell DNA. Additionally, some derivatives exhibited anti-diabetic activity by significantly lowering glucose levels in a Drosophila melanogaster model, highlighting their potential in treating diabetes (Sathyanarayana D. Shankara et al., 2022).
Corrosion Inhibition
Research into 1,3,4-oxadiazole derivatives, including compounds with similar molecular structures, has demonstrated their efficacy in inhibiting corrosion in metals, particularly brass in simulated cooling water systems. These studies suggest the compounds' dual functionality in mitigating both corrosion and biocorrosion, thereby offering valuable applications in industrial water treatment processes (A. Rochdi et al., 2014).
Liquid Crystalline Properties
Compounds based on 1,3,4-oxadiazole, such as those being studied, have been synthesized and analyzed for their liquid crystalline properties. These compounds have displayed enantiotropic nematic and smectic A phases, suggesting their application in the development of novel liquid crystal displays and materials (Li-rong Zhu et al., 2009).
Antifungal Activity
Novel 1,3,4-oxadiazole derivatives have been synthesized and tested for their antifungal properties against various human pathogenic fungal strains, including Candida albicans and Aspergillus species. Some compounds demonstrated promising antifungal activity, indicating their potential use in developing new antifungal drugs (Urja D. Nimbalkar et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Studies on carbazole-substituted 1,3,4-oxadiazoles, including structures akin to the compound of interest, have explored their application in OLEDs. These compounds exhibit thermally activated delayed fluorescence (TADF), which is a desirable property for high-efficiency OLEDs. Research findings indicate that certain derivatives can improve OLED performance, offering insights into the development of advanced optoelectronic devices (Matthew W. Cooper et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-2-10-25-15-6-8-16(9-7-15)26-12-17-23-18(24-27-17)13-4-3-5-14(11-13)19(20,21)22/h3-9,11H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQDSVKHRUMCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2892940.png)
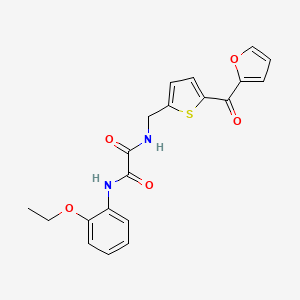
![1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2892946.png)
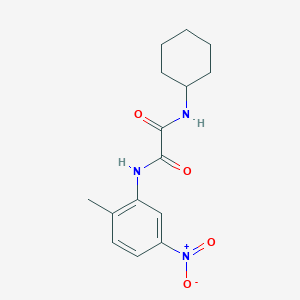
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride](/img/structure/B2892949.png)
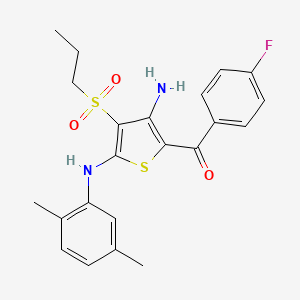
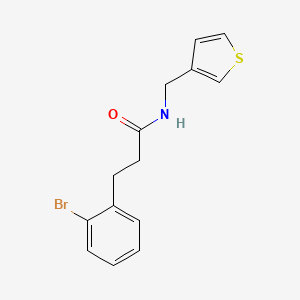


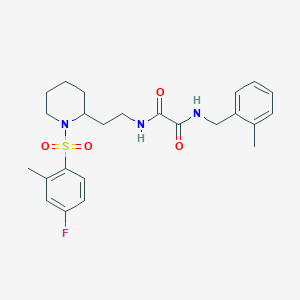
![Tert-butyl 4-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]thiane-4-carboxylate](/img/structure/B2892958.png)
![N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide](/img/structure/B2892960.png)
